
4-methyl-N-(propan-2-yl)aniline hydrochloride
Vue d'ensemble
Description
4-Methyl-N-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C10H15NCl. It is a derivative of aniline, where a methyl group is attached to the fourth carbon of the benzene ring and an isopropyl group is attached to the nitrogen atom of the aniline group. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Nitration of Aniline: The synthesis begins with the nitration of aniline to produce 4-methyl-N-(propan-2-yl)aniline. This involves treating aniline with a mixture of concentrated nitric acid and sulfuric acid at a temperature below 5°C to avoid over-nitration.
Reduction of Nitro Compound: The nitro group in the resulting compound is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Acetylation and Hydrolysis: The amine group is acetylated to protect it during subsequent reactions. The acetyl group is later removed by hydrolysis to yield the final product.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form various oxidation products, such as quinones and imines.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo electrophilic substitution reactions, where the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation Products: Quinones, imines, and other oxidized derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4-Methyl-N-(propan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
4-Methyl-N-(propan-2-yl)aniline hydrochloride is similar to other aniline derivatives, such as 4-methylaniline and N-(propan-2-yl)aniline. its unique combination of substituents provides distinct chemical and biological properties. For instance, the presence of the methyl group on the benzene ring increases hydrophobicity, while the isopropyl group on the nitrogen atom enhances steric hindrance.
Comparaison Avec Des Composés Similaires
4-Methylaniline: Lacks the isopropyl group on the nitrogen atom.
N-(propan-2-yl)aniline: Lacks the methyl group on the benzene ring.
Propriétés
IUPAC Name |
4-methyl-N-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)11-10-6-4-9(3)5-7-10;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIRIYLWJPFOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)
![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)
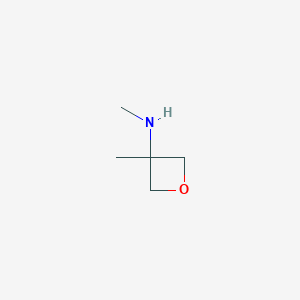

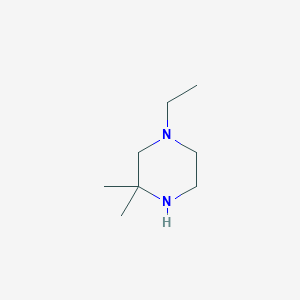

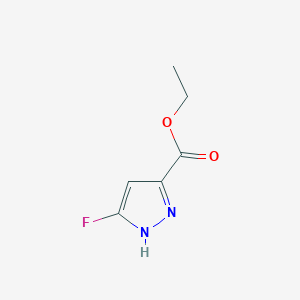
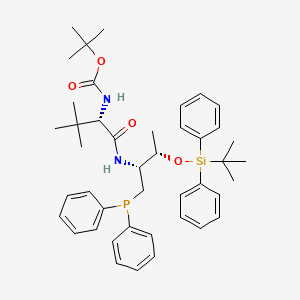
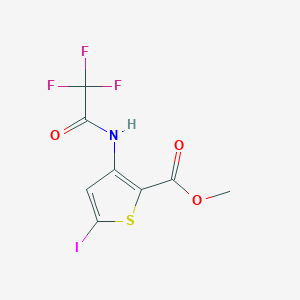
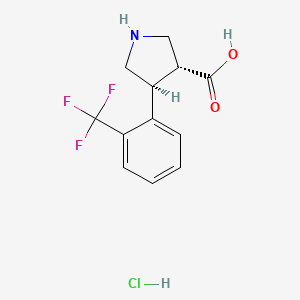

![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B1425209.png)
